molecular formula C19H17F3N2O2 B2612098 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 896366-35-1

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2612098
CAS No.: 896366-35-1
M. Wt: 362.352
InChI Key: FCCUJAQUVDDGSG-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a pyrrolidinone ring, a trifluoromethyl group, and a benzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors

    Synthesis of Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the pyrrolidinone intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone rings, such as N-phenylpyrrolidin-2-one.

    Trifluoromethyl Benzamides: Compounds with similar trifluoromethyl and benzamide groups, such as N-(trifluoromethyl)benzamide.

Uniqueness

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is unique due to the combination of its structural features, which may confer specific biological activities not observed in other similar compounds. The presence of the trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for further research and development.

Biological Activity

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20F3N3O2
  • Molecular Weight : 393.39 g/mol

This structure features a pyrrolidine ring and a trifluoromethyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In related studies, derivatives of similar benzamide compounds showed moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE .
  • Antimicrobial Activity : Certain analogs have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity TypeTarget Organism/EnzymeIC50/MIC ValueReference
AChE InhibitionHuman AChE27.04 – 106.75 µM
BuChE InhibitionHuman BuChE58.01 – 277.48 µM
AntimicrobialMycobacterium tuberculosis125 – 250 µM
CytotoxicityMDA-MB-231 (Breast cancer)Potent compared to cisplatin

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Studies : A series of benzamide derivatives were synthesized and evaluated for cytotoxic effects against cancer cell lines, including MDA-MB-231 and HT-29. These studies revealed that certain derivatives exhibited superior potency compared to established chemotherapeutics like cisplatin, indicating potential for further development as anticancer agents .
  • Enzyme Inhibition Studies : Research on related compounds demonstrated that modifications in the chemical structure significantly impacted the inhibition of AChE and BuChE, suggesting that the trifluoromethyl group plays a crucial role in enhancing inhibitory activity .
  • Antimicrobial Efficacy : The compound's analogs have shown promising results against various pathogens, including strains resistant to standard treatments, highlighting their potential as new antimicrobial agents .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-6-8-14(9-7-12)24-11-13(10-17(24)25)23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9,13H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCUJAQUVDDGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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